(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
CAS No.: 144054-70-6
Cat. No.: VC21122676
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144054-70-6 |
|---|---|
| Molecular Formula | C18H23NO |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | (2S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol |
| Standard InChI | InChI=1S/C18H23NO/c1-17(2,3)16(19)18(20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,19H2,1-3H3/t16-/m0/s1 |
| Standard InChI Key | HZIHDWNOPKIOCK-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
| SMILES | CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
| Canonical SMILES | CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Introduction
Structural and Chemical Characteristics
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is a chiral amino alcohol with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.39 g/mol . The compound features a tertiary butyl group, two phenyl rings, and contains an (S)-configuration at the stereogenic center bearing the amino group. This stereochemistry is critical to its applications in asymmetric synthesis and pharmaceutical development. The presence of both hydroxyl and amino functional groups makes it a versatile building block for various synthetic pathways. The structure contains a quaternary carbon center connecting the two phenyl rings and the hydroxyl group, contributing to its unique spatial arrangement and reactivity profile.
Chemical Identifiers
The compound can be identified through various systematic nomenclature systems and identifiers as presented in the following table:
Common Synonyms
The compound is known by several synonyms in the chemical literature and commercial catalogs:
Physical and Chemical Properties
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol exists as a white to almost white crystalline solid at room temperature . The compound demonstrates specific optical rotation due to its chiral nature, which is an important characteristic for its applications in asymmetric synthesis and pharmaceutical development. Its physical properties make it suitable for various laboratory and industrial applications.
Physical Properties
The following table summarizes the key physical properties of the compound:
| Supplier | Purity | Package Sizes | Product Code |
|---|---|---|---|
| TCI | >98.0% (HPLC) | 1g, 5g | A2503 |
| Aladdin Scientific | >98.0% (HPLC) | 50mg, 250mg, 1g, 5g | S161026 |
| Chem-Impex | Not specified | Not specified | 39489 |
Quality Control Parameters
Commercial suppliers typically perform various quality control tests to ensure the purity and identity of the compound:
Applications in Research and Industry
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol has diverse applications in both research and industrial settings, particularly in pharmaceutical development and asymmetric synthesis. Its chiral structure makes it valuable in processes where stereochemical control is critical.
Pharmaceutical Development
The compound serves as a chiral building block in the synthesis of various pharmaceuticals, enhancing the efficacy and safety profiles of drugs . The stereochemical purity of the compound is crucial for these applications, as different enantiomers of a drug can exhibit different pharmacological properties. The amino alcohol functionality allows for various chemical transformations, making it a versatile intermediate in drug synthesis pathways.
Asymmetric Synthesis
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol plays a crucial role in asymmetric synthesis processes, allowing chemists to produce enantiomerically pure compounds essential in drug formulation . The chiral center in the molecule can induce stereoselectivity in reactions, facilitating the creation of new stereocenters with controlled configuration. This property is particularly valuable in the pharmaceutical industry, where the stereochemical purity of drugs is often critical for their efficacy and safety.
Catalysis
The compound is used as a ligand in catalytic reactions, improving reaction selectivity and yield in organic synthesis . Chiral amino alcohols like (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol can coordinate with metal centers to form catalysts for various asymmetric transformations, including addition reactions, reductions, and oxidations. These catalytic applications contribute to the development of more efficient and environmentally friendly synthetic processes.
Material Science
In material science, (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is explored for its applications in developing novel materials, such as polymers with specific properties, enhancing performance in various industrial applications . The stereochemical information encoded in the molecule can potentially translate into macroscopic properties of the resulting materials, such as optical activity or specific three-dimensional structures.
| Classification System | Designation |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302+H312+H332-H315-H319-H335 |
| Risk Statements | 20/21/22-36/37/38 |
| Hazard Codes | Xi (Irritant) |
| WGK Germany | 3 |
Toxicological Properties
Comparative Analysis with Related Compounds
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol belongs to a family of chiral amino alcohols that includes several structurally related compounds with varying substitution patterns. Understanding the similarities and differences between these compounds provides valuable insights into structure-activity relationships.
Comparison with (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
A closely related compound is (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS: 78603-95-9) , which differs only in having one fewer methyl group at the 3-position. This structural difference results in distinct physical properties and potentially different reactivity patterns:
| Property | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NO | C₁₇H₂₁NO |
| Molecular Weight | 269.39 | 255.36 |
| CAS Number | 144054-70-6 | 78603-95-9 |
| Structure | Contains a tert-butyl group | Contains an isopropyl group |
| EC Number | 622-852-8 | 624-860-7 |
Comparison with (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Another related compound is (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS: 86695-06-9) , which is the enantiomer of the compound discussed in section 6.1. This compound has the opposite stereochemistry at the chiral center, resulting in different optical rotation and potentially different biological activities:
| Property | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NO | C₁₇H₂₁NO |
| Stereochemistry | (S) configuration | (R) configuration |
| Optical Rotation | Negative ([α]₂₀/D = -144 to -150°) | Positive |
| Applications | Similar pharmaceutical and synthetic applications | Similar applications but potentially different biological activities |
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